4-Bromo-1-methoxy-2-(methylsulfonyl)benzene

Vue d'ensemble

Description

The compound "4-Bromo-1-methoxy-2-(methylsulfonyl)benzene" is a brominated aromatic compound with a methoxy and a methylsulfonyl substituent. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and crystal structures are discussed, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves multi-step reactions with moderate yields. For instance, the total synthesis of a complex brominated natural product was achieved in five steps with an overall yield of 34% . Another synthesis route for a benzofuran derivative with a bromophenyl group was not detailed but likely involves similar multi-step organic synthesis techniques . These methods may be applicable to the synthesis of "this compound" by adapting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the orientation of substituents and the overall geometry of the molecule. For example, in a related compound, the phenylsulfinyl substituent and the oxygen atom are located on opposite sides of the benzofuran fragment, with the phenyl ring almost perpendicular to this plane . Similarly, the crystal structure of a benzene derivative with a phenylsulfonyl group was determined by X-ray diffraction, revealing a triclinic structure with specific geometrical parameters . These findings suggest that "this compound" would also exhibit a well-defined geometry influenced by its substituents.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can vary depending on the nature of the substituents. For instance, the bromination and nitration reactions of 4-methoxybenzo[b]thiophen derivatives have been investigated, leading to substitution products . These reactions are indicative of the electrophilic aromatic substitution mechanism, which could also be relevant for "this compound" when considering further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π interactions play a significant role in the stability and crystal packing of these compounds . For example, C-H⋯O hydrogen bonds and Br⋯O halogen bonds were observed in the crystal structure of a related compound . These interactions are likely to be present in "this compound" as well, affecting its solubility, melting point, and other physical properties.

Applications De Recherche Scientifique

Pharmaceutical Impurities and Synthesis Processes : A review focused on novel methods for the synthesis of omeprazole, a proton pump inhibitor used to treat conditions like acid reflux, demonstrates the importance of understanding and controlling the synthesis process of pharmaceutical compounds. It discusses various impurities that can arise in the manufacturing process, emphasizing the need for precise chemical reactions and the potential role of related compounds in either contributing to or mitigating these impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Organic Synthesis and Industrial Applications : The practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which is key in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases how brominated compounds are pivotal in the chemical industry. Such processes often involve cross-coupling reactions and highlight the need for efficient, cost-effective synthesis methods that could be relevant to the synthesis and applications of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Health Impacts of Chemical Compounds : Research into the environmental and health impacts of various chemical compounds, including those related to brominated flame retardants, offers insight into the ecological considerations of chemical use. Such studies can inform the responsible development and application of chemicals like this compound, emphasizing the importance of understanding and mitigating potential adverse effects (Zuiderveen, Slootweg, & de Boer, 2020).

Advanced Materials and Nanoformulations : The exploration of drug delivery systems and nanoformulations for treating cardiovascular diseases illustrates the innovative applications of chemical compounds in creating targeted therapies. Such research can inspire the application of this compound in developing novel materials or formulations with specific biomedical applications (Geldenhuys, Khayat, Yun, & Nayeem, 2017).

Safety and Hazards

This compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+352, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to rinse cautiously with water for several minutes if in eyes, and to wash with plenty of soap and water if on skin .

Mécanisme D'action

Mode of Action

It has been reported that it can undergo a coupling reaction with benzene sulfonamide in the presence of copper (i) iodide to form the corresponding n-aryl sulfonamide . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

The specific biochemical pathways affected by 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene are currently unknown . The compound’s potential to form N-aryl sulfonamides suggests it may be involved in pathways related to sulfonamide metabolism, but this is speculative and requires further investigation.

Propriétés

IUPAC Name |

4-bromo-1-methoxy-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGUUWRHYPQTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625052 | |

| Record name | 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90531-99-0 | |

| Record name | 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

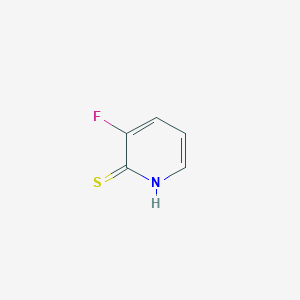

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)

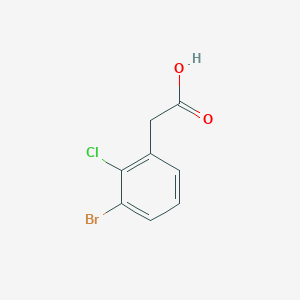

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

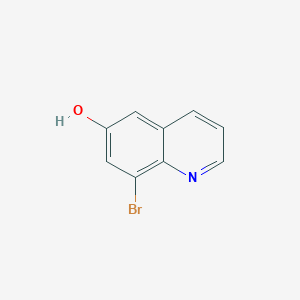

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)

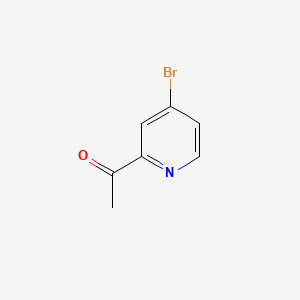

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)